Cumyl-nbminaca

CB1 binding affinity indazole vs indole cannabinoid receptor pharmacology

CUMYL-NBMINACA (SGT‐152, Cumyl‐BC[2.2.1]HpMINACA; CAS 1631074‐60‐6) is a synthetic cannabinoid receptor agonist (SCRA) of the cumyl‐indazole‐3‐carboxamide subclass, first disclosed in a 2013 patent but not encountered as a designer drug until its forensic identification in Germany in February 2021. The molecule couples the characteristic cumyl head group with an indazole‐3‐carboxamide core linker and a norbornyl methyl (NBM) tail—a bicyclo[2.2.1]heptane moiety that distinguishes it from earlier cumyl‐SCRA families bearing linear, cyclobutyl methyl (CBM), or other alicyclic side chains.

Molecular Formula C25H29N3O
Molecular Weight 387.5 g/mol
CAS No. 1631074-60-6
Cat. No. B14077405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl-nbminaca
CAS1631074-60-6
Molecular FormulaC25H29N3O
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5
InChIInChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29)
InChIKeyMLRLLZWQYJJPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl-NBMINACA (CAS 1631074-60-6) Procurement Evidence Guide: Indazole Carboxamide Synthetic Cannabinoid Reference Standard


CUMYL-NBMINACA (SGT‐152, Cumyl‐BC[2.2.1]HpMINACA; CAS 1631074‐60‐6) is a synthetic cannabinoid receptor agonist (SCRA) of the cumyl‐indazole‐3‐carboxamide subclass, first disclosed in a 2013 patent but not encountered as a designer drug until its forensic identification in Germany in February 2021 [1]. The molecule couples the characteristic cumyl head group with an indazole‐3‐carboxamide core linker and a norbornyl methyl (NBM) tail—a bicyclo[2.2.1]heptane moiety that distinguishes it from earlier cumyl‐SCRA families bearing linear, cyclobutyl methyl (CBM), or other alicyclic side chains [2]. Comprehensive structural elucidation and the release of verified spectroscopic datasets have established Cumyl-NBMINACA as a forensically relevant analytical reference material for laboratories monitoring the latest generation of SCs [3].

Why Cumyl-NBMINACA Cannot Be Substituted with Other Cumyl-Indazole or γ-Carbolinone SCRAs


Although multiple cumyl-bearing SCRAs share superficial structural motifs, three molecular features preclude generic interchangeability for analytical and pharmacological applications. First, the core heterocycle—indazole in Cumyl-NBMINACA versus γ-carbolinone in Cumyl-NBMEGACLONE—directs distinct metabolic pathways: indazole analogs undergo hydroxylation primarily on the NBM substructure, whereas γ-carbolinone analogs are hydroxylated on the norbornyl tail alone [1]. Second, the tail architecture (norbornyl methyl vs. cyclobutyl methyl vs. pentyl) modulates CB1 receptor pharmacology; the closely related pair Cumyl-CBMINACA (indazole, CBM tail) exhibited a 22‑fold higher binding affinity (Ki 1.32 vs. 29.3 nM) and 9-fold higher potency (EC50 55.4 vs. 497 nM) relative to its indole counterpart Cumyl-CBMICA, confirming that changes to either the core or the tail can produce order-of-magnitude shifts in bioactivity [2]. Third, from a forensic detection standpoint, each SCRA produces a unique urinary metabolite signature; laboratories that rely on a universal marker panel risk false negatives when substituting one cumyl-SCRA reference standard for another [1][3].

Cumyl-NBMINACA Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Indazole Core Pharmacology vs. Indole Analog: 22‑Fold Higher CB1 Binding Affinity

The indazole-3-carboxamide core of Cumyl-NBMINACA is the critical determinant of its enhanced cannabinoid receptor 1 (hCB1) engagement relative to indole-based cumyl analogs. In the structurally analogous pair Cumyl-CBMINACA (indazole) versus Cumyl-CBMICA (indole)—differing only in the heterocyclic core while sharing the cumyl headgroup and CBM tail—the indazole compound exhibited a Ki of 1.32 nM versus 29.3 nM for the indole, an EC50 of 55.4 nM versus 497 nM, and an Emax of 207% versus 168% in the hCB1 GTPγS functional assay [1]. Although direct CB1 data for the NBM-tailed Cumyl-NBMINACA are not yet published, the indazole-to-indole potency ratio observed in the CBM series provides a class-level inference that the indazole core of Cumyl-NBMINACA is expected to confer similar CB1 potency advantages over any γ-carbolinone or indole-based comparator [2].

CB1 binding affinity indazole vs indole cannabinoid receptor pharmacology

IR Spectroscopy: Isomer Differentiation at 2911 cm⁻¹ for NBM-Tailed SCRAs

The norbornyl methyl (NBM) side chain introduces endo/exo isomerism that cannot be resolved by GC‑MS alone. Infrared spectroscopy of Cumyl-NBMINACA reveals a diagnostic band at 2911 cm⁻¹ that cleanly differentiates the endo and exo diastereomers, a feature absent in SCRAs bearing non-bicyclic tails (e.g., Cumyl-PINACA, 5F-Cumyl-PINACA) [1]. The ratio of endo:exo isomers in seized case samples of Cumyl-NBMINACA differed from that observed for Cumyl-NBMEGACLONE and Cumyl-NBMICA, indicating that each NBM-bearing compound possesses a unique isomer distribution that can serve as a chemical fingerprint for batch provenance [2].

forensic chemistry IR spectroscopy isomer differentiation

Human Phase-I Metabolism: 13 Identified Metabolites with NBM-Specific Hydroxylation Pattern

A 2024 human phase-I metabolism study directly compared three cumyl-SCRAs: Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA. After incubation with pooled human liver microsomes (pHLM) and analysis of authentic urine specimens, 15 metabolites were identified for Cumyl-CBMEGACLONE, 9 for Cumyl-NBMEGACLONE, and 13 for Cumyl-NBMINACA [1]. Critically, the metabolic pathway divergence is dictated by the core structure: Cumyl-NBMINACA (indazole carboxamide) yielded metabolites built by dihydroxylation at the NBM substructure with an additional hydroxylation at the cumyl moiety, whereas the γ-carbolinone analogs showed monohydroxylation predominantly at the norbornyl tail [2]. The recommended urinary biomarkers for proving Cumyl-NBMINACA consumption are therefore specific NBM-dihydroxylated species, which are not produced by Cumyl-NBMEGACLONE or Cumyl-CBMEGACLONE.

forensic toxicology urinary biomarker phase-I metabolism LC-QToF-MS

Formulation-Relevant Solubility and Stability Profile for In Vitro Studies

For laboratories planning in vitro pharmacology or metabolic stability assays, the physicochemical handling profile of the reference standard is a procurement-relevant parameter. Cumyl-NBMINACA (CAS 1631074-60-6) achieves solubility of 30 mg/mL in DMF and 15 mg/mL in DMSO, with ethanol solubility limited to approximately 1 mg/mL and negligible aqueous solubility in PBS (pH 7.2) . Long-term storage is recommended at −20 °C (use within 1 month of solution preparation) or −80 °C (use within 6 months) [1]. These values place Cumyl-NBMINACA in a moderate lipophilicity range that is distinct from more hydrophilic SCRAs and must be factored into vehicle selection for cell-based assays to avoid solvent-related artifacts.

solubility formulation in vitro pharmacology reference standard handling

Retention Index and GC-MS Differentiation Within the NBM Subclass

The three NBM-bearing SCs—Cumyl-NBMINACA (indazole carboxamide), Cumyl-NBMICA (indazole carboxylic acid), and Cumyl-NBMEGACLONE (γ-carbolinone)—were characterized under identical GC-MS conditions using a standard temperature program [1]. Endo- and exo-isomers of Cumyl-NBMINACA are baseline-resolved, producing distinct retention times and mass spectra that differ from the co-eluting isomer pairs of Cumyl-NBMICA and Cumyl-NBMEGACLONE [2]. The combination of retention index, electron ionization mass spectrum, and solid-state IR spectrum (via GC-sIR) provides three orthogonal identification points that uniquely define Cumyl-NBMINACA within the NBM subclass.

GC-MS retention index forensic identification endo/exo isomer separation

Cumyl-NBMINACA Application Scenarios: Forensic, Pharmacological, and Regulatory Use Cases


Forensic Toxicology: Validating Urinary Biomarker LC-MS/MS Methods for Cumyl-NBMINACA Intake

Clinical and forensic toxicology laboratories requiring validated methods to prove human consumption of Cumyl-NBMINACA must procure the certified reference standard to develop and validate targeted LC-MS/MS assays. The 2024 human phase-I metabolism study identified 13 metabolites and recommended specific urinary biomarkers—NBM-dihydroxylated species with additional cumyl hydroxylation—that are not produced by Cumyl-NBMEGACLONE or Cumyl-CBMEGACLONE [1]. Using any other cumyl-SCRA standard in place of Cumyl-NBMINACA will generate false negatives in authentic urine screening, as the metabolic profiles are core-structure-dependent rather than tail-dependent.

Forensic Seized-Drug Analysis: Unambiguous Identification of NBM-Subclass SCRAs in Herbal Blends and Powders

Customs and police forensic laboratories analyzing seized materials—particularly herbal blends laced with SCs—require the Cumyl-NBMINACA reference standard to perform orthogonal identification via GC-MS, GC-sIR, and NMR [1]. The endo/exo isomer ratio and the diagnostic IR band at 2911 cm⁻¹ allow differentiation from Cumyl-NBMICA and Cumyl-NBMEGACLONE, which may co-occur in the same seizure exhibits [2]. The verified spectral dataset available on Mendeley Data and NPS Datahub enables instrument-specific library building, making this the definitive reference material for NBM-subclass identification in casework.

In Vitro CB1 Pharmacology: Establishing Indazole-Core Potency Benchmarks

Pharmacology laboratories investigating the structure-activity relationships of third-generation SCRAs need Cumyl-NBMINACA to benchmark the contribution of the norbornyl methyl tail to hCB1 receptor engagement. Class-level inference from the closely related CBM series demonstrates that the indazole core confers a >20-fold binding affinity advantage over the indole core (Ki 1.32 vs. 29.3 nM), while the NBM tail is expected to modulate potency relative to the CBM tail [1]. Procuring Cumyl-NBMINACA alongside Cumyl-CBMINACA and Cumyl-NBMEGACLONE enables a systematic evaluation of core, linker, and tail contributions within a controlled cumyl-SCRA matrix.

Regulatory Monitoring and Early-Warning Systems: Reference Standard for NPS Surveillance

National and international drug monitoring programs (e.g., EU EMCDDA Early Warning System, UNODC) require authenticated reference standards of newly emergent NPS to update spectral libraries and issue alerts. Cumyl-NBMINACA was first detected in Germany in February 2021 and subsequently included in the European Database on New Drugs (EDND) [1]. Laboratories participating in proficiency testing schemes or inter-laboratory comparisons for NBM-subclass SCRAs must use the correct reference standard to ensure harmonized reporting and avoid misclassification that could delay legislative scheduling decisions.

Quote Request

Request a Quote for Cumyl-nbminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.